2,2,5-Trimethyl-5-pentylcyclopentanone
Overview
Description
2,2,5-Trimethyl-5-pentylcyclopentanone is an organic compound with the molecular formula C13H24O. It is a colorless to pale yellow liquid known for its jasmine, lactone-like, and fruity odor . This compound is not found in nature and is synthesized in laboratories for various applications .
Preparation Methods
The synthesis of 2,2,5-Trimethyl-5-pentylcyclopentanone involves the methylation of 2-pentylcyclopentanone. This reaction is carried out using methyl iodide and sodium hydride in tetrahydrofuran as the solvent . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
2,2,5-Trimethyl-5-pentylcyclopentanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,5-Trimethyl-5-pentylcyclopentanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use it to study the effects of various chemical modifications on biological systems.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: This compound is used in the formulation of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism by which 2,2,5-Trimethyl-5-pentylcyclopentanone exerts its effects involves interactions with various molecular targets. It can bind to specific receptors or enzymes, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,2,5-Trimethyl-5-pentylcyclopentanone can be compared with other similar compounds such as:
- This compound
- 2-Pentyl-2,5,5-trimethylcyclopentanone
These compounds share similar structural features but may differ in their chemical reactivity, physical properties, and applications. The unique combination of methyl and pentyl groups in this compound gives it distinct characteristics that make it valuable for specific uses .
Properties
IUPAC Name |
2,2,5-trimethyl-5-pentylcyclopentan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-5-6-7-8-13(4)10-9-12(2,3)11(13)14/h5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKWIVZFEZFVAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1(CCC(C1=O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052341 | |
Record name | 2,2,5-Trimethyl-5-pentylcyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65443-14-3 | |
Record name | 2,2,5-Trimethyl-5-pentylcyclopentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65443-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,5-Trimethyl-5-pentylcyclopentanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065443143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanone, 2,2,5-trimethyl-5-pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,5-Trimethyl-5-pentylcyclopentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,5-trimethyl-5-pentylcyclopentan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.782 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,5-TRIMETHYL-5-PENTYLCYCLOPENTANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN3YZU63MN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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